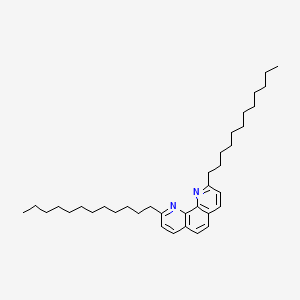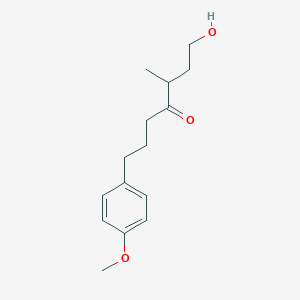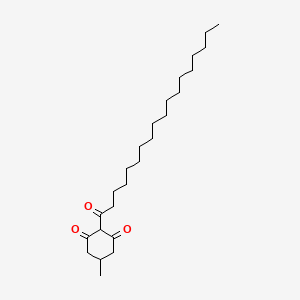
5-Methyl-2-octadecanoylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-octadecanoylcyclohexane-1,3-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and an octadecanoyl group at specific positions. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-octadecanoylcyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through cycloaddition reactions, such as the Diels-Alder reaction, where dienes and dienophiles react to form a six-membered ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a strong base.
Attachment of the Octadecanoyl Group: The octadecanoyl group can be attached through acylation reactions, such as the Friedel-Crafts acylation, using octadecanoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Cyclohexane Derivatives: Using high-pressure reactors for cycloaddition reactions.
Alkylation and Acylation: Employing automated systems for precise control of reaction conditions and efficient separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-octadecanoylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the carbonyl groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the alkyl chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-octadecanoylcyclohexane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying cycloalkane reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-octadecanoylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or microbial growth, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Methylcyclohexane: Cyclohexane with a single methyl group.
Octadecanoylcyclohexane: Cyclohexane with an octadecanoyl group.
Uniqueness
5-Methyl-2-octadecanoylcyclohexane-1,3-dione is unique due to the presence of both a methyl group and an octadecanoyl group, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other cycloalkanes, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
185350-63-4 |
|---|---|
Molekularformel |
C25H44O3 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
5-methyl-2-octadecanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C25H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)25-23(27)19-21(2)20-24(25)28/h21,25H,3-20H2,1-2H3 |
InChI-Schlüssel |
NJKWJWISEWBASU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1C(=O)CC(CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
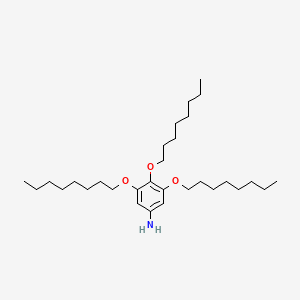
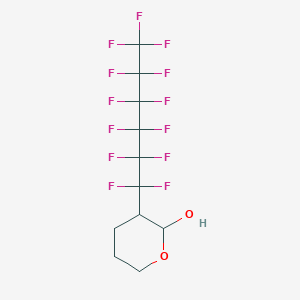

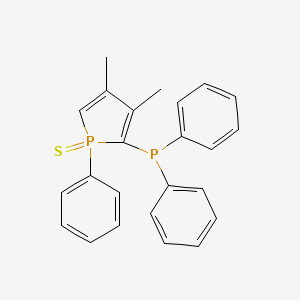


![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
